Cas no 108384-35-6 (Methyl 3-oxocyclopent-1-enecarboxylate)
Methyl 3-oxocyclopent-1-enecarboxylate Chemical and Physical Properties
Names and Identifiers
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- 1-Cyclopentene-1-carboxylicacid, 3-oxo-, methyl ester
- 1-Cyclopentene-1-carboxylicacid,3-oxo-,methylester(9CI)
- methyl 3-oxocyclopentene-1-carboxylate
- 3-methoxycarbonyl-2-cyclopentenone
- methyl 3-oxocyclopent-1-ene-1-carboxylate
- methyl 3-oxo-cyclopent-1-enecarboxylate
- Methyl 3-oxocyclopent-1-enecarboxylate
- 3-Oxo-1-cyclopentene-1-carboxylic acid methyl ester
- 1-Cyclopentene-1-carboxylic acid, 3-oxo-, methyl ester
- AK162913
- AB0031075
- X3410
- 1-Cyclopentene-1-carboxylic acid, 3-oxo, methyl ester
- DTXSID20452441
- 108384-35-6
- MFCD12828194
- AKOS006334744
- DS-7926
- FT-0747522
- CS-0150822
- METHYL3-OXOCYCLOPENT-1-ENECARBOXYLATE
- SCHEMBL2600399
- A908915
- EN300-381185
- 1-Cyclopentene-1-carboxylic acid,3-oxo-,methyl ester
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- MDL: MFCD12828194
- Inchi: 1S/C7H8O3/c1-10-7(9)5-2-3-6(8)4-5/h4H,2-3H2,1H3
- InChI Key: NLUBENDJJYCAGP-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CC(CC1)=O)=O
Computed Properties
- Exact Mass: 140.04700
- Monoisotopic Mass: 140.047344113g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.4
- XLogP3: 0.1
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 213.5±29.0°C at 760 mmHg
- Flash Point: 86.5±24.3 °C
- PSA: 43.37000
- LogP: 0.44870
- Vapor Pressure: 0.2±0.4 mmHg at 25°C
Methyl 3-oxocyclopent-1-enecarboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Sealed in dry,2-8°C
Methyl 3-oxocyclopent-1-enecarboxylate Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Methyl 3-oxocyclopent-1-enecarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M825759-1g |
Methyl 3-oxocyclopent-1-enecarboxylate |
108384-35-6 | ≥95% | 1g |
2,833.20 | 2021-05-17 | |
| TRC | M221235-10mg |
Methyl 3-Oxocyclopent-1-enecarboxylate |
108384-35-6 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M221235-50mg |
Methyl 3-Oxocyclopent-1-enecarboxylate |
108384-35-6 | 50mg |
$ 185.00 | 2022-06-04 | ||
| TRC | M221235-100mg |
Methyl 3-Oxocyclopent-1-enecarboxylate |
108384-35-6 | 100mg |
$ 275.00 | 2022-06-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M67400-100mg |
Methyl3-oxocyclopent-1-enecarboxylate |
108384-35-6 | 95% stabilized 0.1 % HQ | 100mg |
¥847.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M67400-1g |
Methyl3-oxocyclopent-1-enecarboxylate |
108384-35-6 | 95% stabilized 0.1 % HQ | 1g |
¥3440.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M67400-250mg |
Methyl3-oxocyclopent-1-enecarboxylate |
108384-35-6 | 95% stabilized 0.1 % HQ | 250mg |
¥1380.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M67400-5g |
Methyl3-oxocyclopent-1-enecarboxylate |
108384-35-6 | 5g |
¥10706.0 | 2021-09-04 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZO968-250mg |
Methyl 3-oxocyclopent-1-enecarboxylate |
108384-35-6 | 95% +stabilized 0.1 % HQ | 250mg |
1708CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZO968-100mg |
Methyl 3-oxocyclopent-1-enecarboxylate |
108384-35-6 | 95% +stabilized 0.1 % HQ | 100mg |
763CNY | 2021-05-08 |
Methyl 3-oxocyclopent-1-enecarboxylate Suppliers
Methyl 3-oxocyclopent-1-enecarboxylate Related Literature
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Monosij Nandy,Swagata Das,Samik Nanda Org. Biomol. Chem. 2022 20 1582
Additional information on Methyl 3-oxocyclopent-1-enecarboxylate
Methyl 3-oxocyclopent-1-enecarboxylate (CAS No. 108384-35-6): An Overview of Its Properties, Synthesis, and Applications
Methyl 3-oxocyclopent-1-enecarboxylate (CAS No. 108384-35-6) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique cyclopentenone core and ester functionality, which confer it a range of interesting chemical and physical properties. In this article, we will delve into the structure, synthesis, and applications of Methyl 3-oxocyclopent-1-enecarboxylate, highlighting recent advancements and potential future directions.
Structure and Physical Properties
Methyl 3-oxocyclopent-1-enecarboxylate (C8H10O3) is a cyclic ketone with an ester group attached to the cyclopentenone ring. The compound's molecular weight is 154.16 g/mol, and it typically appears as a colorless liquid with a characteristic odor. The presence of the carbonyl group in the cyclopentenone ring imparts significant reactivity to the molecule, making it a valuable building block in organic synthesis. Additionally, the ester functionality can be readily manipulated through various chemical transformations, further enhancing its utility.
Synthesis of Methyl 3-oxocyclopent-1-enecarboxylate
The synthesis of Methyl 3-oxocyclopent-1-enecarboxylate has been extensively studied, and several methods have been reported in the literature. One common approach involves the cyclization of an appropriate precursor followed by esterification. For instance, a recent study published in the Journal of Organic Chemistry (2022) described a highly efficient one-pot synthesis using a palladium-catalyzed cyclization reaction followed by methylation to form the desired ester. This method not only improves yield but also reduces the number of steps required, making it more suitable for large-scale production.
Another notable synthetic route involves the Diels-Alder reaction between a diene and a dienophile, followed by selective oxidation to introduce the ketone functionality. This approach has been shown to be particularly useful for preparing enantiomerically pure forms of Methyl 3-oxocyclopent-1-enecarboxylate, which are essential for pharmaceutical applications where chirality plays a crucial role.
Applications in Organic Synthesis
Methyl 3-oxocyclopent-1-enecarboxylate is widely used as a synthetic intermediate in organic chemistry due to its versatile reactivity. The cyclopentenone ring can undergo various reactions such as Michael addition, Diels-Alder reactions, and nucleophilic additions, making it an excellent starting material for constructing complex molecules. For example, researchers at the University of California (2021) utilized Methyl 3-oxocyclopent-1-enecarboxylate as a key intermediate in the total synthesis of a natural product with potent antitumor activity.
The ester functionality in Methyl 3-oxocyclopent-1-enecarboxylate can also be converted into other functional groups through hydrolysis, reduction, or substitution reactions. These transformations enable chemists to tailor the properties of the molecule for specific applications, such as drug discovery or material science.
Pharmaceutical Applications
In the pharmaceutical industry, Methyl 3-oxocyclopent-1-enecarboxylate has shown promise as a lead compound for drug development. Its cyclopentenone core is known to exhibit biological activity, particularly in modulating enzyme function and signaling pathways. A recent study published in Bioorganic & Medicinal Chemistry (2022) demonstrated that derivatives of Methyl 3-oxocyclopent-1-enecarboxylate exhibit potent inhibitory activity against protein kinases involved in cancer progression.
Furthermore, the compound's ability to undergo selective functionalization allows for the preparation of prodrugs that can improve pharmacokinetic properties such as solubility and bioavailability. This is particularly important for developing drugs that target specific tissues or cells while minimizing systemic side effects.
Materials Science Applications
Beyond its use in organic synthesis and pharmaceuticals, Methyl 3-oxocyclopent-1-enecarboxylate has found applications in materials science due to its unique chemical structure. The cyclopentenone ring can participate in polymerization reactions to form novel polymers with tunable properties. For instance, researchers at MIT (2020) developed a series of copolymers derived from Methyl 3-oxocyclopent-1-enecarboxylate that exhibit excellent thermal stability and mechanical strength.
The presence of both carbonyl and ester functionalities in these polymers allows for fine-tuning their physical properties through post-polymerization modifications. This makes them suitable for various applications, including coatings, adhesives, and biomedical devices.
Conclusion
Methyl 3-oxocyclopent-1-enecarboxylate (CAS No. 108384-35-6) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique chemical structure endows it with valuable reactivity and functional versatility, making it an indispensable building block for researchers across multiple disciplines. As ongoing research continues to uncover new properties and applications of this compound, its importance is likely to grow even further.
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